(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide

Description

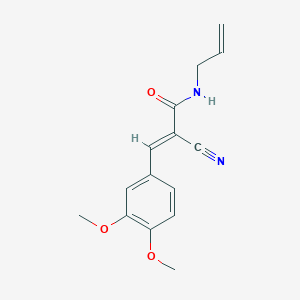

The compound (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide is an acrylamide derivative featuring:

- A cyano group at the α-position of the acrylamide backbone.

- A 3,4-dimethoxyphenyl substituent at the β-position.

- An N-prop-2-enyl group as the amide substituent.

The N-prop-2-enyl group introduces steric and electronic effects, differentiating it from other acrylamide analogs.

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-4-7-17-15(18)12(10-16)8-11-5-6-13(19-2)14(9-11)20-3/h4-6,8-9H,1,7H2,2-3H3,(H,17,18)/b12-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYDXAJZGMYBDL-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, malononitrile, and propargylamine.

Knoevenagel Condensation: The first step involves a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(3,4-dimethoxyphenyl)acrylonitrile.

Amidation: The resulting acrylonitrile is then subjected to amidation with propargylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Substituted amides or esters.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and enzyme inhibitor. Studies have shown that derivatives of this compound can interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism by which (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Analysis :

Variations in the N-Substituent

Analysis :

- Prop-2-enyl vs. cyclopentyl : The prop-2-enyl group in the target compound may confer greater conformational flexibility and lower melting points compared to rigid cyclopentyl analogs .

- Aromatic N-substituents: The phenyl group () facilitates π-π interactions in crystal packing, whereas the alkenyl chain in the target compound could influence solubility in nonpolar solvents .

Toxicity Predictions

- Computational models (e.g., GUSAR) predict acute toxicity for triazole-thioacetic acid derivatives (). The target compound’s prop-2-enyl group may reduce toxicity compared to chlorinated analogs () .

Biological Activity

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anti-inflammatory and anticancer effects.

The compound has the following chemical structure and properties:

- Molecular Formula : C15H16N2O3

- Molecular Weight : 272.116 g/mol

- InChIKey : ONYDXAJZGMYBDL-UHFFFAOYSA-N

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. The compound was tested in vitro and in vivo for its ability to modulate inflammatory responses.

- In Vitro Studies :

-

In Vivo Studies :

- In models of inflammation such as Complete Freund's Adjuvant (CFA)-induced paw edema and zymosan-induced peritonitis, the compound demonstrated significant reductions in edema comparable to standard anti-inflammatory drugs like dexamethasone. Specifically, at a dosage of 100 mg/kg, it effectively reduced paw swelling within 2 to 6 hours post-treatment ( ).

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that the compound may inhibit tumor growth through several mechanisms:

-

Cell Viability Assays :

- The compound was shown to reduce cell viability in various cancer cell lines through apoptosis induction. This was assessed using MTT assays where treated cells exhibited decreased metabolic activity compared to controls.

- Mechanistic Insights :

Case Studies

Several case studies have highlighted the efficacy of this compound:

| Study | Model | Dosage | Key Findings |

|---|---|---|---|

| Study 1 | CFA-induced paw edema | 100 mg/kg | Significant reduction in paw swelling compared to control |

| Study 2 | Zymosan-induced peritonitis | 5, 10, 50 mg/kg | Decreased leukocyte migration by up to 90.5% at higher doses |

| Study 3 | Cancer cell lines | Varies | Induced apoptosis and reduced cell viability significantly |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.